molecular formula C14H17N3O B7510829 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide

2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide

Cat. No. B7510829
M. Wt: 243.30 g/mol
InChI Key: JZFNWKCUOWHSEW-UHFFFAOYSA-N
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Description

2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide, also known as DPQ, is a chemical compound that has been widely used in scientific research. It belongs to the quinoxalinecarboxamide family of compounds, which have been found to have various biological activities. DPQ has been studied extensively due to its potential therapeutic applications in various diseases. In

Mechanism of Action

2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide prevents the excessive activation of PARP that can lead to cell death. This mechanism of action has been found to be responsible for 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has also been found to improve mitochondrial function and energy metabolism. These effects have been attributed to 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's ability to inhibit PARP and prevent DNA damage.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PARP and has been found to be effective at low concentrations. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide is also stable and can be easily synthesized with high purity and yield. However, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has some limitations for use in lab experiments. It has been found to have some toxicity at high concentrations and can interfere with other cellular processes.

Future Directions

There are several future directions for research on 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide. One area of research is the development of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide analogs with improved pharmacological properties. Another area of research is the study of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. Additionally, the mechanism of action of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide needs to be further elucidated to fully understand its biological effects. Finally, the use of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide in combination with other therapeutic agents needs to be explored to determine its potential synergistic effects.
In conclusion, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-cancer, and anti-diabetic effects. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of PARP, which prevents excessive activation of PARP that can lead to cell death. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide should focus on developing analogs with improved pharmacological properties, studying its potential use in the treatment of other diseases, and exploring its use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide involves the reaction of 2,3-dimethylquinoxaline with propylamine and chloroacetyl chloride. The resulting product is then treated with ammonia to yield 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide. This method has been used by several researchers to synthesize 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide with high purity and yield.

Scientific Research Applications

2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been used extensively in scientific research to study its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity.

properties

IUPAC Name

2,3-dimethyl-N-propylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-7-15-14(18)11-5-6-12-13(8-11)17-10(3)9(2)16-12/h5-6,8H,4,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFNWKCUOWHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-N-propylquinoxaline-6-carboxamide

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